![molecular formula C11H13Cl3N2O B6302904 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride CAS No. 2270905-27-4](/img/structure/B6302904.png)
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride
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Overview
Description
“2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride” is a chemical compound with the CAS Number: 861038-72-4 . It has a molecular weight of 351.7 and its linear formula is C15H21Cl3N2O .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis of Quinoline Ring Systems
The compound is related to 2-chloroquinoline-3-carbaldehyde, a chemical that has been extensively studied for its role in the synthesis of quinoline ring systems . Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . They are known for their high medicinal and pharmaceutical properties .
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
The compound can also be used in reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . These systems have various applications in the field of medicinal chemistry due to their diverse biological activities .
Biological Evaluation
The compound, like other quinoline derivatives, can be evaluated for various biological activities. Quinoline ring systems have shown anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant activities .
Synthetic Applications
The compound can be used in synthetic applications to enhance the biological and medicinal properties of heterocyclic compounds . For instance, it can be used as a tyrokinase PDGF-RTK inhibitor, inositol 50-phosphatase (SH2), DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Pharmaceutical Research
The compound can be used in pharmaceutical research due to its potential medicinal properties. Quinoline derivatives have been found in many types of natural products, drugs, and synthetic heterocyclic compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride is the two-pore domain potassium channel TRESK . This channel plays a crucial role in maintaining the resting membrane potential and regulating neuronal excitability.
Mode of Action
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride acts as an activator of the TRESK channel . By activating this channel, it increases potassium ion conductance, which leads to hyperpolarization of the neuronal membrane. This hyperpolarization inhibits the firing of action potentials, thereby reducing neuronal excitability.
Pharmacokinetics
Similar compounds have shown good inhibitory activity , suggesting that they may have favorable pharmacokinetic properties.
properties
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxyethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.2ClH/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11;;/h1-4,6H,5,7,13H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDVDUOPFFSRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCN)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride |
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